molecular formula C18H22N2O2S B5686172 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide

Cat. No. B5686172
M. Wt: 330.4 g/mol
InChI Key: RCJGMNZXJBJIIH-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.

Mechanism of Action

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide is a selective agonist of α7 nAChRs. These receptors are widely expressed in the central nervous system and are involved in various physiological processes, including learning, memory, and inflammation. Activation of α7 nAChRs by N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and inflammation.
Biochemical and Physiological Effects:
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide in lab experiments is its selectivity for α7 nAChRs. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders. Another direction is the development of more potent and selective α7 nAChR agonists based on the structure of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide. Additionally, the use of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide as a tool for studying the role of α7 nAChRs in various physiological processes, including learning, memory, and inflammation, is an area of potential future research.

Synthesis Methods

The synthesis of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide involves several steps. The first step is the synthesis of 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 7-hydroxychromone to form the desired product. The final compound is purified by column chromatography to obtain pure N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide.

Scientific Research Applications

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-3-6-17-20-12(2)16(23-17)10-19-18(21)14-9-13-7-4-5-8-15(13)22-11-14/h4-5,7-8,14H,3,6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJGMNZXJBJIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)CNC(=O)C2CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide

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